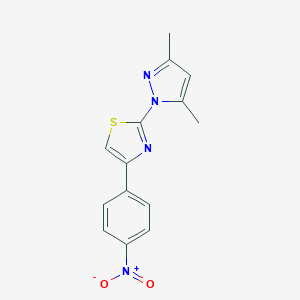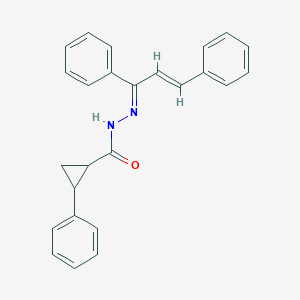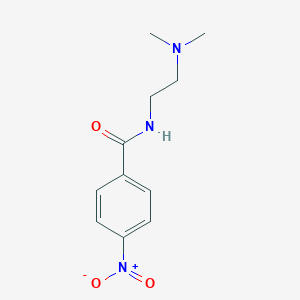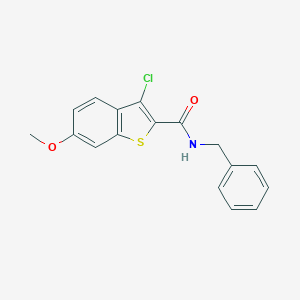
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazole moiety and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole typically involves the reaction of 3,5-dimethylpyrazole with 4-nitrobenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) and Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the thiazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-phenylthiazole: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-(4-chlorophenyl)thiazole:
Uniqueness
The presence of the nitrophenyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole imparts unique electronic properties, making it distinct from similar compounds
Propriétés
Formule moléculaire |
C14H12N4O2S |
|---|---|
Poids moléculaire |
300.34g/mol |
Nom IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H12N4O2S/c1-9-7-10(2)17(16-9)14-15-13(8-21-14)11-3-5-12(6-4-11)18(19)20/h3-8H,1-2H3 |
Clé InChI |
WTWOYAJZTIOUSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385757.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-[(pentylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385759.png)
![5-[(6-Hydroxy-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)-pyridin-4-ylmethyl]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B385760.png)
![2-(Dimethylamino)benzo[b]phenazine-6,11-dione](/img/structure/B385761.png)
![2-[(4-chlorobenzoyl)hydrazono]-N,4-diphenyl-1,3-thiazole-3(2H)-carboxamide](/img/structure/B385762.png)
![N'-(3-methylbenzylidene)-2-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B385764.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385765.png)
![N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide](/img/structure/B385767.png)
![4-[4-(diethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B385768.png)

![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-1-adamantanecarbohydrazide](/img/structure/B385771.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(4-methoxyphenyl)butanamide](/img/structure/B385773.png)


